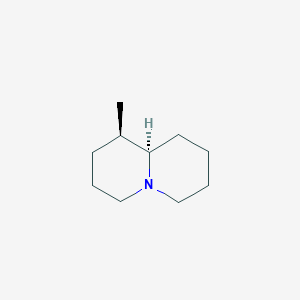

Lupinane

Description

Lupinane is a bicyclic quinolizidine alkaloid (C₁₀H₁₅N) that serves as the core structure for several bioactive compounds found in plants of the Lupinus genus . Its chemical framework consists of a fused bicyclic system (a piperidine ring fused to a pyrrolidine moiety), which is critical for the biological activity of its derivatives. Key identifiers include:

Properties

CAS No. |

5581-89-5 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(1R,9aR)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |

InChI Key |

VZEGBIWAIFLVJH-NXEZZACHSA-N |

Isomeric SMILES |

C[C@@H]1CCCN2[C@@H]1CCCC2 |

Canonical SMILES |

CC1CCCN2C1CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Lupinine (C₁₀H₁₉NO)

Wolupinine (C₁₀H₁₉NO)

Lupanine (C₁₅H₂₄N₂O)

- Structural Relationship : Combines a this compound core with a pyrrolidine complex .

- Pharmacology : Inactive in avian malaria models but exhibits vasoconstrictive effects .

- Degradation: Reacts with cyanogen bromide to form bromolupaninecyanoamide (C₁₅H₂₁ON₂·CNBr), which resists salt formation and is reducible to non-crystalline derivatives .

Comparison with Functionally Similar Alkaloids

Anagyrine (C₁₅H₂₀N₂O)

- Functional Similarity: A quinolizidine alkaloid with vasoconstrictive action, like lupanine .

- Key Difference : Anagyrine lacks the this compound core, instead featuring a sparteine-like skeleton.

Cytisine (C₁₁H₁₄N₂O)

- Structural Contrast : Contains a pyridone ring absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.